4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde, also known as p-Tolualdehyde, is an aromatic aldehyde with the molecular formula C15H14O. It is characterized by a benzene ring substituted with a methyl group and a phenylethenyl group at the para position relative to the aldehyde group. This compound is known for its pleasant almond-like odor and is used in various applications, including perfumery and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by a Wittig reaction to introduce the phenylethenyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the acylation step and a phosphonium ylide for the Wittig reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous processes to ensure high yield and purity. One such method involves the vapor-phase hydrolysis of benzal chloride at elevated temperatures, catalyzed by activated carbon treated with acid or impregnated with metal chloride or sulfate .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methyl-2-[(E)-2-phenylethenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group is reduced to an alcohol through the addition of hydrogen atoms .
Comparison with Similar Compounds
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde can be compared with other similar compounds such as:
Benzaldehyde: Lacks the methyl and phenylethenyl groups, making it less complex and less versatile in synthetic applications.
4-Methylbenzaldehyde: Similar structure but lacks the phenylethenyl group, resulting in different chemical properties and reactivity.
2-Phenylethenylbenzaldehyde: Lacks the methyl group, which affects its reactivity and applications.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C16H14O |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O/c1-13-7-9-16(12-17)15(11-13)10-8-14-5-3-2-4-6-14/h2-12H,1H3/b10-8+ |
InChI Key |
IZHLUOBBPLEEDD-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.